2-((difluoromethyl)sulfonyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide, also known as DBIBB, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. DBIBB is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis of Polysubstituted Pyrroles
This compound is utilized in the metal-free synthesis of polysubstituted pyrroles . These reactions often employ surfactants in aqueous media and are significant for creating complex organic structures that can have pharmaceutical applications .
Anti-inflammatory Drug Research
The furan moiety present in the compound is structurally similar to other furan derivatives that have been studied for their anti-inflammatory properties . These compounds can inhibit the production of nitric oxide and tumor necrosis factor-β, which are involved in inflammatory responses .
Enzyme Metabolism Studies
Researchers have used similar furan-containing compounds to study the metabolism of carbonyl compounds by enzymes like 11β-hydroxysteroid dehydrogenase and carbonyl reductase in liver subcellular fractions. This is crucial for understanding the biotransformation of drugs .
Agricultural Chemical Research
Furan derivatives have been identified in studies involving mangrove-derived endophytic fungi . These compounds, including similar structures to the one , show potential as agricultural chemicals with inhibitory effects on plant pathogens .
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-10(8-11-6-7-22-9-11)18-14(19)12-4-2-3-5-13(12)23(20,21)15(16)17/h2-7,9-10,15H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESAQLRSLIKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide |
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